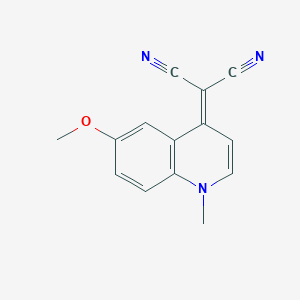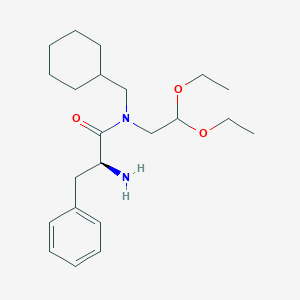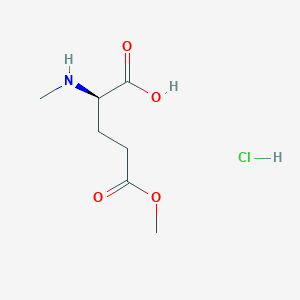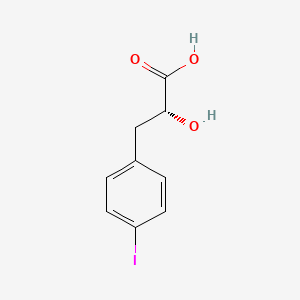
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid is an organic compound with a chiral center at the second carbon atom. This compound is characterized by the presence of a hydroxy group, an iodophenyl group, and a propanoic acid moiety. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of a suitable precursor, such as 2-hydroxy-3-phenylpropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions typically involve the use of a solvent like acetic acid and a catalyst such as iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 2-oxo-3-(4-iodophenyl)propanoic acid.
Reduction: (2R)-2-hydroxy-3-phenylpropanoic acid.
Substitution: 2-hydroxy-3-(4-azidophenyl)propanoic acid.
科学研究应用
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Hydroxy-3-phenylpropanoic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
Uniqueness
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The chiral center also adds to its uniqueness, making it an important compound for stereochemical studies and applications.
属性
分子式 |
C9H9IO3 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
InChI 键 |
OEGVXMGFCROBGH-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)I |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
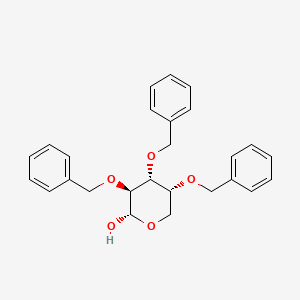
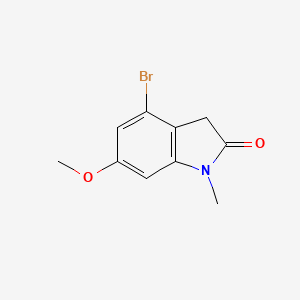

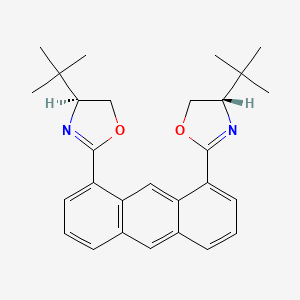
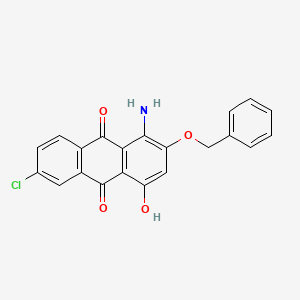
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
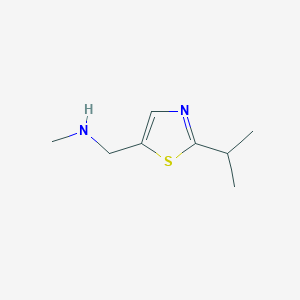
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
